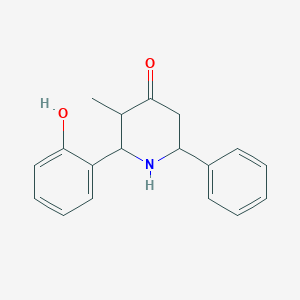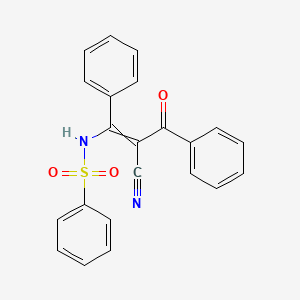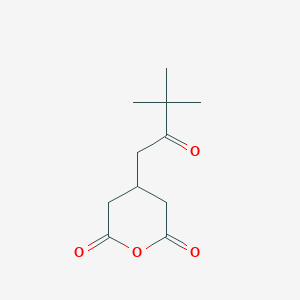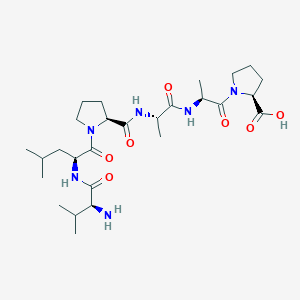![molecular formula C13H26OSi B14247634 Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- CAS No. 203787-98-8](/img/structure/B14247634.png)
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a cyclopentene ring, which is further substituted with a pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- typically involves the reaction of a cyclopentene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-pentyl-1-cyclopentene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Silane, trimethyl[(2-hexyl-1-cyclopenten-1-yl)oxy]-: Similar structure but with a hexyl group instead of a pentyl group.
Silane, trimethyl[(1-cyclopenten-1-yloxy)methyl]-: Contains a cyclopentene ring attached to a methyl group.
Uniqueness
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
203787-98-8 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
trimethyl-(2-pentylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-5-6-7-9-12-10-8-11-13(12)14-15(2,3)4/h5-11H2,1-4H3 |
Clave InChI |
VZCAYJPFRCIHSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(CCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)


![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)

![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)


